molecular formula C21H22N2S B186853 N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine CAS No. 122641-43-4

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine

Cat. No. B186853
M. Wt: 334.5 g/mol
InChI Key: CVECQVPRIUHPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine, also known as CTZ, is a synthetic compound that belongs to the thiazole family. CTZ has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of pH balance, and its inhibition can lead to a decrease in the production of bicarbonate ions. This, in turn, can lead to a decrease in the production of pro-inflammatory cytokines, which are involved in the development of various diseases.

Biochemical And Physiological Effects

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has also been shown to have a positive effect on bone metabolism, which could be beneficial for the treatment of osteoporosis.

Advantages And Limitations For Lab Experiments

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine is also relatively stable, which makes it suitable for long-term storage. However, one limitation of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in scientific research. One area of interest is the development of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine-based drugs for the treatment of cancer and viral infections. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine could also be used as a tool for the study of carbonic anhydrase and its role in various physiological processes. Additionally, further research could be conducted to explore the potential applications of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in the treatment of other diseases, such as osteoporosis and inflammatory bowel disease.
Conclusion:
In conclusion, N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its ability to inhibit the activity of carbonic anhydrase, make it a promising candidate for the development of new drugs and the study of various physiological processes. While there are limitations to its use in lab experiments, there are several potential future directions for the use of N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in scientific research.

Synthesis Methods

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 2-bromo-4,5-diphenylthiazole, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine in its pure form.

Scientific Research Applications

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.

properties

CAS RN

122641-43-4

Product Name

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine

Molecular Formula

C21H22N2S

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclohexyl-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C21H22N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-19)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,22,23)

InChI Key

CVECQVPRIUHPMB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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